molecular formula C11H21N3 B1462495 1,3-di-tert-butyl-1H-pyrazol-5-amine CAS No. 787552-38-9

1,3-di-tert-butyl-1H-pyrazol-5-amine

Cat. No. B1462495
Key on ui cas rn: 787552-38-9
M. Wt: 195.3 g/mol
InChI Key: CQCGLMBJVRDWGL-UHFFFAOYSA-N
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Patent
US07759382B2

Procedure details

A mixture of 12.5 g of 4,4-dimethyl-3-oxopentanenitrile, 25 g of tert-butylhydrazine hydrochloride, and 27.6 g of potassium carbonate in 400 mL of ethanol was refluxed for 24 h. The mixture was cooled to 25° C. and then it was filtered. The solvent was evaporated from the filtrate and the residue was partitioned between ethyl acetate and distilled water. The organic phase washed with brine and dried (MgSO4). The solvent was evaporated at reduced pressure and the residue was dissolved in a small volume of ether. The mixture was diluted with an equal volume of hexanes and then the volume of the solution was reduced by one half by evaporation at reduced pressure. The white solid which precipitated was collected by filtration to give 8.7 g of 5-Amino-1,3-di(tert-butyl)pyrazole 17. 1H-NMR (CDCl3): δ 5.43 (s, 1H), 1.62 (s, 9H), 1.25 (s, 9H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].Cl.[C:11]([NH:15][NH2:16])([CH3:14])([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[NH2:6][C:5]1[N:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[N:16]=[C:3]([C:2]([CH3:9])([CH3:8])[CH3:1])[CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
25 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled water
WASH
Type
WASH
Details
The organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a small volume of ether
ADDITION
Type
ADDITION
Details
The mixture was diluted with an equal volume of hexanes
CUSTOM
Type
CUSTOM
Details
the volume of the solution was reduced by one half by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The white solid which precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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